AM-8735

MDM2-p53 protein-protein interaction Biochemical HTRF assay Target engagement

AM-8735 is a morpholinone-based small-molecule inhibitor of the MDM2-p53 protein-protein interaction, discovered by Amgen and reported in the Journal of Medicinal Chemistry in 2014. It belongs to a morpholinone series that was developed as a deliberate scaffold departure from the earlier piperidinone-based MDM2 inhibitors exemplified by AMG 232, with the morpholinone core conferring distinct potency and metabolic stability characteristics.

Molecular Formula C27H31Cl2NO6S
Molecular Weight 568.5 g/mol
Cat. No. B12291446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-8735
Molecular FormulaC27H31Cl2NO6S
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)
InChIKeyZTMSSDQFJNEUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AM-8735 MDM2-p53 Inhibitor: Chemical Identity, Scaffold Class, and Core Pharmacological Profile


AM-8735 is a morpholinone-based small-molecule inhibitor of the MDM2-p53 protein-protein interaction, discovered by Amgen and reported in the Journal of Medicinal Chemistry in 2014 [1]. It belongs to a morpholinone series that was developed as a deliberate scaffold departure from the earlier piperidinone-based MDM2 inhibitors exemplified by AMG 232, with the morpholinone core conferring distinct potency and metabolic stability characteristics [1]. The compound has molecular formula C27H31Cl2NO6S, molecular weight 568.51 g/mol, CAS number 1429386-01-5, and is supplied as a solid soluble in DMSO (typically 10 mM stock solutions) . Its IUPAC name is 2-[(2R,5R,6R)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-4-[(1S)-1-cyclopropyl-2-(2-methylpropane-2-sulfonyl)ethyl]-3-oxomorpholin-2-yl]acetic acid .

Why MDM2-p53 Inhibitors Cannot Be Interchanged: AM-8735's Scaffold-Dependent Differentiation from AMG 232 and AM-6761


MDM2-p53 protein-protein interaction inhibitors are not functionally interchangeable: the core scaffold chemistry fundamentally alters both biochemical target engagement and metabolic stability, as explicitly demonstrated in the original Amgen medicinal chemistry campaigns [1]. The morpholinone core of AM-8735 was intentionally introduced to improve metabolic stability relative to the piperidinone series (AMG 232), and subsequent modifications—such as replacement of the carboxylic acid with heterocyclic isosteres (AM-6761)—further shifted biochemical potency (HTRF IC50 from 0.4 nM to 0.1 nM) and cellular activity (SJSA-1 EdU IC50 from 25 nM to 16 nM) [2]. Furthermore, AM-8735 occupies a distinct position within the Amgen MDM2 inhibitor evolution: it is more potent biochemically than AMG 232 in the HTRF assay (0.4 vs 0.6 nM) [1][2], yet less potent in cellular and in vivo models [3], making its pharmacological fingerprint uniquely suited for studies that require disentangling biochemical potency from cellular permeability, efflux susceptibility, or metabolic fate. Simply substituting AM-8735 with AMG 232 or AM-6761 without accounting for these scaffold-dependent differences would confound interpretation of target engagement, pharmacokinetic-pharmacodynamic relationships, and mechanism-of-action studies.

AM-8735 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with AMG 232, AM-6761, and Nutlin-3


Biochemical HTRF Potency: AM-8735 Outperforms AMG 232 by 1.5-Fold in Target Engagement Assay

In the homogeneous time-resolved fluorescence (HTRF) biochemical assay measuring MDM2-p53 interaction inhibition, AM-8735 achieves an IC50 of 0.4 nM, representing a 1.5-fold improvement over the piperidinone-based AMG 232 (HTRF IC50 = 0.6 nM) [1]. Both measurements were generated by the same Amgen research group using the same HTRF assay format, reported in contemporaneous 2014 J Med Chem publications, enabling a high-confidence cross-study comparison. However, AM-8735 is 4-fold less potent biochemically than the morpholinone follow-up compound AM-6761 (HTRF IC50 = 0.1 nM), which replaces the carboxylic acid moiety with heterocyclic isosteres [2]. For broader class-level context, AM-8735 is approximately 225-fold more potent than the classic MDM2 inhibitor nutlin-3 (cell-free IC50 = 90 nM) [3].

MDM2-p53 protein-protein interaction Biochemical HTRF assay Target engagement

Cellular SJSA-1 EdU Proliferation Potency: AM-8735 vs AMG 232 and AM-6761 Enable Scaffold-Dependent Cellular Activity Comparisons

In the SJSA-1 osteosarcoma EdU incorporation assay, AM-8735 inhibits proliferation with an IC50 of 25 nM [1]. This cellular potency is 2.7-fold weaker than AMG 232 (SJSA-1 EdU IC50 = 9.1 nM), the piperidinone clinical candidate [2], and 1.6-fold weaker than AM-6761 (SJSA-1 EdU IC50 = 16 nM), the morpholinone carboxylic acid isostere [3]. The discordance between AM-8735's superior biochemical HTRF potency (0.4 nM) and its weaker cellular activity (25 nM)—a 62.5-fold biochemical-to-cellular shift—contrasts with AMG 232's 15.2-fold shift (0.6 nM to 9.1 nM) and AM-6761's 160-fold shift, suggesting differential cell permeability, intracellular protein binding, or efflux transporter susceptibility that is scaffold-dependent [1][2][3]. For broader class-level context, nutlin-3 exhibits SJSA-1 antiproliferative IC50 of approximately 1,500 nM, making AM-8735 roughly 60-fold more potent at the cellular level [4].

SJSA-1 osteosarcoma EdU proliferation assay Cellular potency Scaffold pharmacology

p53-Dependent Growth Inhibition Selectivity: AM-8735 Exhibits a >397-Fold Window Between Wild-Type and p53-Deficient Cells

AM-8735 demonstrates pronounced p53-dependent growth inhibition: it inhibits proliferation of wild-type p53 cells with an IC50 of 63 nM, while showing no meaningful growth inhibition in p53-deficient cells (IC50 >25 µM) [1]. This establishes a selectivity window exceeding 397-fold, confirming that AM-8735's antiproliferative activity is mechanistically dependent on functional p53 [1]. As a direct transcriptional readout of p53 pathway activation, AM-8735 induces p21 mRNA in HCT116 p53wt cells with an IC50 of 160 nM in a dose-dependent manner [1]. Furthermore, AM-8735 demonstrates significant time- and concentration-dependent p21 mRNA induction in vivo in pharmacodynamic assays using SJSA-1 osteosarcoma tumors [1]. While comparable p53-selectivity data are available for nutlin-3 (>6.7-fold window between wild-type and mutant p53 cells) , the >397-fold window for AM-8735 provides a substantially larger dynamic range for p53-dependent mechanism-of-action studies.

p53 wild-type vs deficient Target engagement selectivity Mechanism-of-action validation Growth inhibition

In Vivo SJSA-1 Osteosarcoma Xenograft Antitumor Activity: AM-8735 ED50 = 41 mg/kg Compared with AMG 232 and AM-6761

AM-8735 demonstrates antitumor activity in the SJSA-1 osteosarcoma xenograft model with an ED50 of 41 mg/kg following oral administration (solution in 15% HPβCD, 1% Pluronic F68, pH 8; 5-100 mg/kg q.d. for 2 weeks) [1]. This in vivo potency is 4.5-fold weaker than AMG 232 (ED50 = 9.1 mg/kg), the piperidinone clinical candidate [2], and 3.7-fold weaker than AM-6761 (ED50 = 11 mg/kg), the morpholinone carboxylic acid isostere follow-up [3]. The rank order of in vivo efficacy (AMG 232 > AM-6761 > AM-8735) parallels the cellular potency rank order but is inverted relative to biochemical HTRF potency (AM-6761 > AM-8735 > AMG 232), reinforcing the scaffold-dependent disconnect between biochemical target engagement and in vivo antitumor activity that distinguishes the morpholinone series from the piperidinone series [1][2][3]. ChemicalProbes.org notes that AM-8735 has been superseded by AMG 232 and AM-6761 as a chemical probe [4], underscoring that AM-8735's current procurement value lies in comparative pharmacological studies rather than as a primary probe.

SJSA-1 osteosarcoma xenograft In vivo efficacy ED50 Oral bioavailability

Morpholinone Core Scaffold Differentiation: Explicit Metabolic Stability Advantage Over Piperidinone Series

The primary publication explicitly states: 'This change to a morpholinone core has a significant impact on both potency and metabolic stability compared to the piperidinone series' [1]. This direct scaffold comparison—morpholinone (AM-8735) vs piperidinone (AMG 232 and its congeners)—is the foundational differentiation claim for AM-8735 within the Amgen MDM2 inhibitor portfolio. While the full quantitative metabolic stability data (microsomal clearance, hepatocyte stability) reside in the paywalled manuscript, the explicit assertion of improved metabolic stability combined with the favorable pharmacokinetic properties noted for AM-8735 [1] constitutes the primary scientific rationale for selecting AM-8735 over a piperidinone analog in applications where metabolic stability is a critical experimental variable. The morpholinone core replaces the piperidinone ring oxygen placement, altering both conformational preferences and metabolic vulnerability, which the authors identify as a key advance enabling the series [1].

Morpholinone scaffold Piperidinone comparison Metabolic stability Core hopping Structure-activity relationship

AM-8735 Optimal Application Scenarios for Research Procurement Based on Quantitative Differentiation Evidence


Scaffold-Dependent MDM2 Inhibitor Pharmacology Studies: Morpholinone vs Piperidinone Comparative Profiling

AM-8735 is the definitive morpholinone-series reference compound for head-to-head comparisons with piperidinone-based MDM2 inhibitors (AMG 232) in matched biochemical (HTRF), cellular (SJSA-1 EdU), and in vivo (xenograft) assays. Its unique pharmacological fingerprint—higher biochemical potency (0.4 vs 0.6 nM HTRF) but lower cellular and in vivo potency (25 nM EdU, 41 mg/kg ED50) compared to AMG 232—makes it essential for dissecting how the morpholinone scaffold alters the relationship between target engagement and downstream pharmacology [1]. Researchers should select AM-8735 when the experimental question concerns scaffold-dependent metabolic stability, cell permeability, or pharmacokinetic behavior, as these were the explicit drivers for the morpholinone core design.

p53 Pathway Mechanistic Studies Requiring High-Confidence Target Engagement Selectivity

AM-8735's >397-fold selectivity window between wild-type p53 (IC50 = 63 nM) and p53-deficient cells (IC50 >25 µM), combined with the validated p21 mRNA pharmacodynamic biomarker (cellular IC50 = 160 nM; in vivo time- and concentration-dependent induction in SJSA-1 tumors), provides a robust experimental system for studies requiring unambiguous attribution of biological effects to MDM2-p53 pathway activation [1]. This large dynamic range is particularly valuable for CRISPR-based gene perturbation experiments, RNA-seq transcriptional profiling of p53 target gene networks, and chemical-genetic interaction screens where p53-dependent vs p53-independent effects must be cleanly resolved.

MDM2 Inhibitor Structure-Activity Relationship (SAR) and Core-Hopping Reference Standard

As the foundational morpholinone compound from the Amgen MDM2 inhibitor series published in J Med Chem 2014, AM-8735 serves as the essential SAR reference point for medicinal chemistry core-hopping campaigns between morpholinone, piperidinone, and carboxylic acid isostere scaffolds [1]. Its fully characterized profile across biochemical, cellular, and in vivo endpoints—all generated by the same research group—provides a consistent benchmark for evaluating novel MDM2 inhibitor chemotypes. Procurement of AM-8735 alongside AM-6761 (carboxylic acid isostere, HTRF IC50 = 0.1 nM, ED50 = 11 mg/kg) enables systematic assessment of how carboxylic acid replacements alter the potency-selectivity-PK triangle within the morpholinone framework [1].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling with an Intermediate-Efficacy MDM2 Inhibitor

AM-8735's moderate in vivo efficacy (ED50 = 41 mg/kg, 4.5-fold higher than AMG 232's 9.1 mg/kg) and favorable pharmacokinetic properties make it a uniquely suitable tool for PK-PD modeling studies where saturating target engagement is deliberately avoided [1]. Unlike the highly potent AMG 232, AM-8735 allows researchers to study dose-exposure-response relationships across a wider dynamic range (5-100 mg/kg tested doses), facilitating the identification of PK drivers of efficacy, minimum effective concentration thresholds, and the relationship between plasma exposure and intratumoral p21 mRNA induction without the confounding ceiling effects of maximal target inhibition.

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